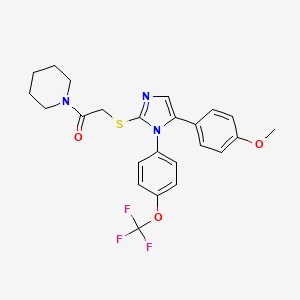

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholinecarboxamide

Vue d'ensemble

Description

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide” is a benzodioxine . It has a molecular formula of C10H11NO3 . Another compound, “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide”, has a molecular formula of C12H15NO3 .

Synthesis Analysis

The synthesis of a similar compound was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control . The targeted molecules were obtained by reacting with an electrophile in an aprotic polar solvent .Molecular Structure Analysis

The molecular weight of “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide” is 193.20 g/mol . Its InChI is InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide” has a molecular weight of 193.20 g/mol . Its XLogP3-AA is 0.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 193.07389321 g/mol .Applications De Recherche Scientifique

Antifungal Activity

Research has identified derivatives of morpholine and thiocarbonyl benzamide, including Co(III) complexes, which have been synthesized and characterized for their antifungal properties against major pathogens causing plant diseases. These compounds, related to morpholinecarboxamide structures, demonstrate the potential for agricultural applications in combating fungal infections in crops (Zhou Weiqun et al., 2005).

Drug Metabolism and Pharmacokinetics

The disposition and metabolism of morpholinecarboxamide derivatives have been studied in humans, highlighting the importance of these compounds in the context of drug development and therapeutic application. One study focused on the comprehensive metabolic profiling of such a compound, indicating extensive metabolism and elimination predominantly via feces (C. Renzulli et al., 2011).

Anticancer Properties

New derivatives of morpholinecarboxamide have been synthesized and assessed for their anticancer activities. These compounds have shown promise in inhibiting the growth of cancer cell lines, indicating their potential for cancer treatment. The synthesis and biological evaluation of these compounds have contributed to the identification of novel therapeutic agents (Xiao-meng Wang et al., 2015).

Carbonic Anhydrase Inhibition

Studies on aromatic sulfonamide inhibitors, including morpholinecarboxamide derivatives, have shown significant inhibition of carbonic anhydrase isoforms. These findings suggest potential applications in the treatment of conditions where carbonic anhydrase activity is implicated, such as glaucoma and edema (C. Supuran et al., 2013).

Mécanisme D'action

Target of Action

It has been suggested that the compound may have inhibitory effects on cholinesterases and lipoxygenase enzymes .

Mode of Action

It is believed to interact with its targets (cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The compound’s inhibition of cholinesterases and lipoxygenase enzymes suggests that it may affect the biochemical pathways these enzymes are involved in. Cholinesterases are crucial for nerve function, and lipoxygenase enzymes play a role in inflammation and immune response . Therefore, the compound’s action could potentially impact these physiological processes.

Pharmacokinetics

It is known that the compound is a solid , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s inhibition of cholinesterases and lipoxygenase enzymes could result in changes at the molecular and cellular level. For instance, it could potentially alter nerve function and immune response . .

Analyse Biochimique

Biochemical Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including neurotransmission and inflammation, respectively.

Cellular Effects

The cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide are not fully understood. It has been reported to have significant antibacterial activity, inhibiting bacterial biofilm growth by 60.04% in B. subtilis and E. coli .

Molecular Mechanism

Its inhibitory effects on cholinesterases suggest that it may interfere with acetylcholine breakdown, potentially affecting neurotransmission .

Propriétés

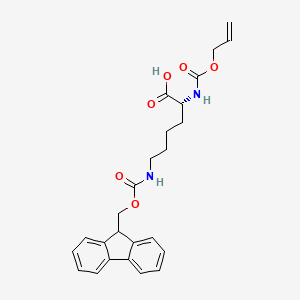

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(15-3-5-17-6-4-15)14-10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9H,3-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXSVJYSCXYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)

![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)

![8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2875215.png)

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2875225.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2875229.png)